Benzyl-4-C-Nitromethylen-|A-D-arabinopyranosid

Übersicht

Beschreibung

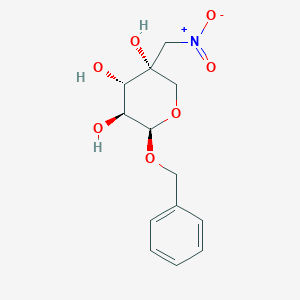

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is a chemical compound with the molecular formula C₁₃H₁₇NO₇ and a molecular weight of 299.28 g/mol . This compound is known for its unique structure, which includes a nitromethylene group attached to an arabinopyranoside ring. It is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

Wissenschaftliche Forschungsanwendungen

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside typically involves the reaction of benzyl alcohol with 4-C-nitromethylene-|A-D-arabinopyranoside under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Types of Reactions:

Oxidation: Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside can undergo oxidation reactions, typically resulting in the formation of nitro derivatives.

Reduction: The nitromethylene group can be reduced to an amine group under appropriate conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

Wirkmechanismus

The mechanism of action of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethylene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and research applications .

Vergleich Mit ähnlichen Verbindungen

- Benzyl 4-C-Nitromethylene-|B-D-arabinopyranoside

- Benzyl 4-C-Nitromethylene-|A-D-glucopyranoside

- Benzyl 4-C-Nitromethylene-|B-D-glucopyranoside

Comparison: Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is unique due to its specific arabinopyranoside ring structure, which imparts distinct chemical properties compared to its glucopyranoside counterparts. This uniqueness makes it particularly valuable in carbohydrate chemistry and related research fields .

Biologische Aktivität

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside (Bn-NMMA-α-D-Ara) is a compound of significant interest in biochemical research due to its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside has the molecular formula C₁₃H₁₇N₁O₇ and a molecular weight of approximately 283.28 g/mol. The compound features a benzyl group attached to an α-D-arabinopyranoside sugar derivative, with a nitromethylene substituent at the fourth carbon position. This unique structure contributes to its biological reactivity and activity.

The primary mechanism of action for Bn-NMMA-α-D-Ara is its role as a glycosidase inhibitor . Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, playing crucial roles in various biological processes such as carbohydrate metabolism and cell signaling. By inhibiting these enzymes, Bn-NMMA-α-D-Ara allows researchers to explore their functions and potential therapeutic targets for diseases associated with glycosidase activity, including lysosomal storage disorders and diabetes.

Enzyme Inhibition

Research indicates that Bn-NMMA-α-D-Ara effectively inhibits several enzymes involved in metabolic pathways. The ability to modify glycosylation patterns in cells makes it a valuable tool in chemical biology research. Studies have shown that altered glycosylation can impact various cellular processes, providing insights into the role of glycans in biological contexts .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Nitro compounds, including Bn-NMMA-α-D-Ara, have been associated with antimicrobial effects against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria .

- Antineoplastic Activity : The presence of nitro groups in aromatic compounds has been linked to enhanced antitumoral properties, making Bn-NMMA-α-D-Ara a potential candidate for cancer research .

- Anti-inflammatory Effects : Compounds similar to Bn-NMMA-α-D-Ara have shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Applications in Research

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside serves as a valuable probe in glycobiology. Its ability to interact with proteins and carbohydrates allows researchers to visualize and quantify these interactions through techniques such as fluorescent tagging. This aids in understanding cellular processes and developing carbohydrate-based therapeutics .

Case Studies

- Glycosidase Inhibition : A study demonstrated that Bn-NMMA-α-D-Ara inhibited specific glycosidases involved in carbohydrate metabolism, leading to significant changes in cell signaling pathways associated with glucose metabolism.

- Antimicrobial Testing : In vitro assays revealed that Bn-NMMA-α-D-Ara exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of Bn-NMMA-α-D-Ara, it is compared with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside | Different anomeric configuration (β instead of α) |

| Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-α-D-arabinopyranoside | Acetyl groups provide additional protective functionality |

| (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside | Contains a deoxy modification affecting solubility |

Bn-NMMA-α-D-Ara is distinguished by its specific configuration and functional groups that influence its reactivity and biological activity compared to these similar compounds .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEJVWPYHIIEJJ-WUHRBBMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459216 | |

| Record name | Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383173-64-6 | |

| Record name | Phenylmethyl 4-C-(nitromethyl)-β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.